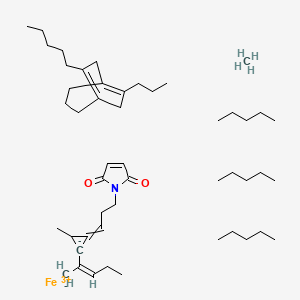![molecular formula C48H62Br2O6 B6288742 Tetrapentyloxy-dibromo-dihydroxycalix[4]arene CAS No. 2622208-41-5](/img/structure/B6288742.png)
Tetrapentyloxy-dibromo-dihydroxycalix[4]arene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrapentyloxy-dibromo-dihydroxycalix[4]arene (TDDHCA) is a novel organic compound that can be used as a building block for a variety of materials and products. TDDHCA has been studied extensively for its potential applications in scientific research and industrial processes.
科学研究应用
Tetrapentyloxy-dibromo-dihydroxycalix[4]arene has a variety of scientific research applications. It can be used as a building block for a variety of materials and products, such as polymers, dyes, and pharmaceuticals. Tetrapentyloxy-dibromo-dihydroxycalix[4]arene can also be used as a catalyst for organic reactions, such as Diels-Alder reactions and hydroformylations. Furthermore, Tetrapentyloxy-dibromo-dihydroxycalix[4]arene can be used as a ligand for metal complexation, which can be used in the synthesis of metal-organic frameworks.
作用机制
Tetrapentyloxy-dibromo-dihydroxycalix[4]arene is a novel organic compound that can be used as a building block for a variety of materials and products. The mechanism of action of Tetrapentyloxy-dibromo-dihydroxycalix[4]arene is based on its ability to form stable complexes with metal ions. Tetrapentyloxy-dibromo-dihydroxycalix[4]arene can form complexes with metal ions through coordination, chelation, or ion exchange. The formation of these complexes can be used to catalyze organic reactions or to form metal-organic frameworks.
Biochemical and Physiological Effects
Tetrapentyloxy-dibromo-dihydroxycalix[4]arene is a novel organic compound that can be used as a building block for a variety of materials and products. The biochemical and physiological effects of Tetrapentyloxy-dibromo-dihydroxycalix[4]arene are not well understood. However, some studies have suggested that Tetrapentyloxy-dibromo-dihydroxycalix[4]arene may be able to inhibit the growth of certain types of bacteria and fungi. Furthermore, Tetrapentyloxy-dibromo-dihydroxycalix[4]arene may be able to reduce inflammation and may also have antioxidant properties.
实验室实验的优点和局限性
Tetrapentyloxy-dibromo-dihydroxycalix[4]arene has several advantages for lab experiments. It is relatively easy to synthesize and is relatively inexpensive. Furthermore, Tetrapentyloxy-dibromo-dihydroxycalix[4]arene can be used as a catalyst for a variety of organic reactions and can be used to form metal-organic frameworks. However, Tetrapentyloxy-dibromo-dihydroxycalix[4]arene also has some limitations. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Furthermore, Tetrapentyloxy-dibromo-dihydroxycalix[4]arene is not very stable, which can make it difficult to store for extended periods of time.
未来方向
There are a variety of potential future directions for Tetrapentyloxy-dibromo-dihydroxycalix[4]arene. One potential direction is to explore the potential applications of Tetrapentyloxy-dibromo-dihydroxycalix[4]arene in drug design and delivery. Additionally, Tetrapentyloxy-dibromo-dihydroxycalix[4]arene could be used to develop new materials and products, such as polymers, dyes, and pharmaceuticals. Furthermore, Tetrapentyloxy-dibromo-dihydroxycalix[4]arene could be used to study the mechanism of action of metal complexation and metal-organic frameworks. Finally, Tetrapentyloxy-dibromo-dihydroxycalix[4]arene could be used to study the biochemical and physiological effects of the compound, as well as its potential applications in medicine.
合成方法
Tetrapentyloxy-dibromo-dihydroxycalix[4]arene can be synthesized using a variety of methods. One of the most common methods involves reacting a bromoalkane with a dibromo-dihydroxycalix[4]arene in the presence of an acid catalyst. This reaction produces a tetrapentyloxy-dibromo-dihydroxycalix[4]arene product. Other methods of synthesis include reacting a bromoalkane with a dibromo-dihydroxycalix[4]arene in the presence of a base catalyst, or reacting a bromoalkane with a dibromo-dihydroxycalix[4]arene in the presence of a palladium catalyst.
属性
IUPAC Name |
11,23-dibromo-25,26,27,28-tetrapentoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,17-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H62Br2O6/c1-5-9-13-17-53-45-33-21-37-29-43(51)31-39(47(37)55-19-15-11-7-3)23-35-27-42(50)28-36(46(35)54-18-14-10-6-2)24-40-32-44(52)30-38(22-34(45)26-41(49)25-33)48(40)56-20-16-12-8-4/h25-32,51-52H,5-24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPQWELWMWWTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C2CC3=CC(=CC(=C3OCCCCC)CC4=C(C(=CC(=C4)O)CC5=C(C(=CC(=C5)Br)CC1=CC(=C2)O)OCCCCC)OCCCCC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H62Br2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%](/img/structure/B6288683.png)
![Calix[8]quinone](/img/structure/B6288685.png)
![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)
![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)
![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)
![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)

![3-Chloropropyloxybenzyloxycalix[8]arene](/img/structure/B6288753.png)
